molecular formula C17H12FN B11958518 N-(4-Fluorobenzylidene)-1-naphthylamine

N-(4-Fluorobenzylidene)-1-naphthylamine

Katalognummer: B11958518
Molekulargewicht: 249.28 g/mol
InChI-Schlüssel: WZFPBVXCBPRPIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorobenzylidene)-1-naphthylamine is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a naphthylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Fluorobenzylidene)-1-naphthylamine can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 1-naphthylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluorobenzylidene)-1-naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of this compound

    Reduction: Secondary amines

    Substitution: Substituted derivatives with various nucleophiles

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(4-Fluorobenzylidene)-1-naphthylamine is not fully understood. it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, the compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

N-(4-Fluorobenzylidene)-1-naphthylamine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the fluorobenzylidene and naphthylamine groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H12FN

Molekulargewicht

249.28 g/mol

IUPAC-Name

1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H

InChI-Schlüssel

WZFPBVXCBPRPIN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.